Diisopropyl dichloromalonate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dipropan-2-yl 2,2-dichloropropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14Cl2O4/c1-5(2)14-7(12)9(10,11)8(13)15-6(3)4/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRIXFUQTKUGSBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C(=O)OC(C)C)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00938495 | |
| Record name | Dipropan-2-yl dichloropropanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00938495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174300-34-6 | |
| Record name | Propanedioic acid, dichloro-, bis(1-methylethyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174300346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dipropan-2-yl dichloropropanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00938495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry of Diisopropyl Dichloromalonate
Established Synthetic Pathways for Dichloromalonate Esters
The traditional synthesis of dichloromalonate esters, including the diisopropyl variant, relies on well-established chemical transformations involving esterification and halogenation. These methods are characterized by their reliability and have been refined over many years.
Esterification Processes for Diisopropyl Dichloromalonate Formation
The formation of the diisopropyl ester can be achieved through several routes, primarily involving the esterification of a malonic acid precursor with isopropanol (B130326). One common pathway begins with dichloromalonic acid, which is then esterified.
A prevalent method for this transformation is the Fischer-Speier esterification. masterorganicchemistry.combyjus.com This acid-catalyzed reaction involves treating the carboxylic acid with an excess of the alcohol, in this case, isopropanol, in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and using the alcohol as the solvent helps to drive the reaction towards the formation of the ester. masterorganicchemistry.com
Alternatively, a two-step process can be employed where dichloromalonic acid is first converted to its more reactive acid chloride using a reagent like thionyl chloride (SOCl₂). commonorganicchemistry.com The resulting dichloromalonyl chloride is then reacted with isopropanol to yield this compound. This approach avoids the equilibrium limitations of Fischer esterification. commonorganicchemistry.com
Another established pathway involves the chlorination of malonic acid first, followed by esterification with isopropanol to produce the final compound. ontosight.ai
| Esterification Method | Precursor | Reagents | Key Features |
| Fischer-Speier Esterification | Dichloromalonic Acid | Isopropanol (excess), H₂SO₄ (catalyst) | Equilibrium-driven reaction; suitable for simple alcohols. masterorganicchemistry.combyjus.com |
| Two-Step via Acid Chloride | Dichloromalonic Acid | 1. SOCl₂ or (COCl)₂ 2. Isopropanol | Formation of a reactive intermediate; generally high yield. commonorganicchemistry.com |
| Chlorination then Esterification | Malonic Acid | 1. Chlorinating Agent 2. Isopropanol | Chlorinates the acid backbone before forming the ester. ontosight.ai |
Halogenation Reactions and Regioselectivity in Malonate Synthesis
The direct halogenation of a pre-formed malonate ester is a primary method for synthesizing this compound. The key to this process is regioselectivity, ensuring that both chlorine atoms are added to the central carbon atom (the C-2 position) of the malonate structure.
The precursor for this reaction is diisopropyl malonate. cphi-online.com Various chlorinating agents can be employed:
Elemental Chlorine (Cl₂) : Early methods reported the chlorination of diethyl malonate with elemental chlorine at elevated temperatures. This often resulted in a mixture of monochlorinated and dichlorinated products. google.com
Sulfuryl Chloride (SOCl₂) : This reagent is also used for the chlorination of malonic acid and its esters. google.com
Hypochlorite (B82951) Solutions : A highly effective method involves the reaction of diisopropyl malonate with aqueous alkali hypochlorite solutions, such as sodium hypochlorite (NaOCl). A patented process describes this reaction being carried out in a pH range of ≥ 8, achieving high yields and purity. google.com For instance, reacting diisopropyl malonate with a sodium hypochlorite solution at a controlled pH between 13.0 and 13.5 resulted in a 90.8% yield of this compound with a purity of ≥ 99.5%. google.com
The high acidity of the α-protons on the central carbon of the malonate ester facilitates the stepwise substitution by chlorine, leading specifically to the 2,2-dichloro derivative.
| Halogenation Reagent | Substrate | Reported Conditions/Features | Reference |
| Sodium Hypochlorite (NaOCl) | Diisopropyl Malonate | Aqueous solution, pH 13.0-13.5, low temperature | High yield (90.8%) and purity (≥ 99.5%) |
| Elemental Chlorine (Cl₂) | Diethyl Malonate | Elevated temperature | Can produce mixtures of mono- and di-chloro products |
| Sulfuryl Chloride (SOCl₂) | Malonic Acid / Esters | Common reagent for dichlorination | google.com |
Novel Approaches in Dichloromalonate Ester Synthesis
While traditional methods are robust, research continues to seek more efficient, environmentally friendly, and cost-effective synthetic routes. Novel approaches often focus on improving reaction conditions, catalyst efficiency, or developing one-pot procedures that combine multiple steps. For dichloromalonate esters, processes that minimize the formation of byproducts and allow for easier purification are of particular interest. For example, the use of phase-transfer catalysts in halogenation reactions can improve the interaction between aqueous hypochlorite and the organic ester substrate, potentially increasing reaction rates and yields under milder conditions.
Synthesis of this compound Derivatives and Analogs
The reactivity of this compound allows it to serve as a versatile intermediate in the synthesis of more complex molecules. ontosight.ai Modifications can be targeted at either the central dichlorinated carbon or the peripheral isopropyl ester groups.
Chemical Transformations at the Dichloromalonate Core
The two chlorine atoms on the central carbon are excellent leaving groups, making the dichloromalonate core susceptible to nucleophilic substitution reactions. ontosight.ai This reactivity allows for the introduction of a wide variety of functional groups, leading to the synthesis of numerous derivatives. While specific examples for the diisopropyl ester are not extensively detailed in the provided results, the general reactivity of dichloromalonate esters suggests that it can participate in reactions to form cyclopropane (B1198618) derivatives or be used in the synthesis of heterocyclic compounds.
Reaction Mechanisms and Chemical Reactivity Profile of Diisopropyl Dichloromalonate
Mechanistic Studies of Nucleophilic Reactions
The chemical behavior of diisopropyl dichloromalonate in the presence of nucleophiles is dominated by the high electrophilicity of its central α-carbon. The cumulative inductive effect of two chlorine atoms and two carbonyl groups polarizes the C-Cl bonds, making the carbon atom highly susceptible to nucleophilic attack. savemyexams.com
Nucleophilic substitution reactions on this compound typically proceed through a mechanism with bimolecular characteristics (Sɴ2-like). chemguide.co.uk In this process, a nucleophile attacks the electrophilic carbon, leading to a transition state where the nucleophile is forming a new bond and a chloride ion is simultaneously departing. ksu.edu.saucsd.edu The reaction does not require the pre-formation of a carbocation, which would be destabilized by the adjacent electron-withdrawing carbonyl groups. chemguide.co.uk
A common example of such a reaction is hydrolysis, where water or hydroxide (B78521) ions act as the nucleophile. chemguide.co.uk The reaction can be catalyzed by acid or base. researchgate.netyoutube.com Under basic conditions, the hydroxide ion directly attacks the α-carbon, displacing a chloride ion. This can occur sequentially to replace both chlorine atoms. The initial product, a dihydroxy malonate, is a gem-diol which is often unstable and may be in equilibrium with or convert to the corresponding ketomalonate via dehydration.
The general mechanism for the first substitution by a nucleophile (Nu⁻) is as follows:
Nucleophilic Attack: The nucleophile attacks the electron-deficient central carbon atom.
Transition State: A five-coordinate transition state is formed.
Leaving Group Departure: The chloride ion is expelled, resulting in the substituted product.
Due to the presence of two leaving groups, the reaction can proceed in a stepwise manner to yield mono- and di-substituted products, depending on the stoichiometry and reaction conditions.
Radical Reaction Pathways
This compound can participate in reactions involving radical intermediates, primarily through the cleavage of its carbon-chlorine bonds.
Atom-transfer radical addition (ATRA), also known as the Kharasch addition, is a powerful method for forming carbon-carbon and carbon-halogen bonds. nih.gov While specific studies on this compound are not abundant, its close analog, diethyl 2,2-dichloromalonate, is known to participate in ATRA reactions, suggesting similar reactivity. researchgate.netresearchgate.net These reactions are typically catalyzed by transition metal complexes, such as those of ruthenium or copper. researchgate.netrsc.org
The generally accepted mechanism for a metal-catalyzed ATRA reaction proceeds as follows:
Initiation: The metal catalyst in a lower oxidation state abstracts a chlorine atom from this compound. This homolytic cleavage generates a metal-chloride species in a higher oxidation state and a stabilized diisopropyl (dicarboxy)chloromethyl radical.
Propagation: The carbon-centered radical adds across the double bond of an alkene. This addition is typically regioselective, forming a new, more substituted radical intermediate.
Chain Transfer: The resulting radical abstracts a chlorine atom from the oxidized metal-chloride complex (or another molecule of this compound), regenerating the active metal catalyst and forming the final 1:1 addition product. researchgate.net
This process allows for the difunctionalization of alkenes, incorporating both the dichloromalonate moiety and a chlorine atom across the double bond.
Table 1: Representative ATRA Reactions with Dichloromalonate Esters Data based on reactions of diethyl 2,2-dichloromalonate, a close analog of this compound. researchgate.netresearchgate.net
| Alkene | Catalyst System | Product Structure |
| Styrene | RuCl₂(arene)PR₃ | Diethyl 2,2-dichloro-4-chloro-4-phenylbutanedioate |
| 1-Octene | RuCl(Cp*)(PPh₃)₂ | Diethyl 2,2-dichloro-4-chlorodecanedioate |
| Cyclohexene | NbCl₃(α-diimine) | Diethyl 2-(2-chlorocyclohexyl)-2,2-dichloromalonate |
Reductive dehalogenation involves the cleavage of a carbon-halogen bond through the addition of electrons, with the halogen being replaced by a hydrogen atom. enviro.wikiwikipedia.org This transformation can be achieved using various reducing agents, including metals, radical initiators, or through biological pathways. nih.govorganic-chemistry.orgorganic-chemistry.org For gem-dihalides like this compound, this process can occur stepwise.
The mechanism often involves a single-electron transfer (SET) from the reducing agent to the this compound molecule. usfq.edu.ec
Electron Transfer: A single electron is transferred to one of the C-Cl bonds, forming a transient radical anion.
Fragmentation: The radical anion rapidly fragments, expelling a chloride ion (Cl⁻) and generating a carbon-centered radical.
Radical Quenching: The resulting radical can then be quenched in one of two ways:
It can abstract a hydrogen atom from a hydrogen donor in the reaction mixture (e.g., a solvent or a specific H-donor additive).
It can accept a second electron to form an anion, which is subsequently protonated by a proton source to give the final dehalogenated product.
Electrophilic Transformations
Due to its structure, this compound functions almost exclusively as an electrophile. The central carbon atom is electron-deficient and does not undergo transformations where it acts as a nucleophile. Therefore, "electrophilic transformations" in the context of this compound refer to reactions in which it is the electrophilic partner.
The electrophilic character of the central carbon is the cornerstone of its reactivity, as detailed in the section on nucleophilic reactions (Section 3.1). The reactivity can be further enhanced by the use of Lewis acids. A Lewis acid could coordinate to one of the carbonyl oxygens, further withdrawing electron density from the central carbon and making it an even more potent electrophile for attack by weak nucleophiles. While specific literature detailing Lewis acid-catalyzed reactions of this compound is scarce, this is a common strategy for activating similar carbonyl compounds.
Pericyclic and Cycloaddition Reactions
Pericyclic reactions are concerted reactions that proceed through a single, cyclic transition state. wikipedia.orgox.ac.uk Common examples include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. organicchemistrydata.org Given that the central carbon atom of this compound is sp³-hybridized and lacks the necessary system of conjugated π-electrons, it does not typically participate directly in concerted pericyclic reactions. libretexts.org
However, this compound can serve as a precursor for generating species that engage in cycloaddition reactions. A notable example is the formation of cyclopropanes. This transformation is not a concerted pericyclic reaction but rather a stepwise process involving radical intermediates. As mentioned previously, the reaction of diethyl 2,2-dichloromalonate with olefins in the presence of a ruthenium catalyst and a reducing agent (manganese) can lead to functionalized cyclopropanes. researchgate.netresearchgate.net The proposed sequence is an initial ATRA reaction followed by an in-situ reductive dehalogenation that facilitates the ring closure to form the cyclopropane (B1198618) ring. This showcases how the compound can be a building block in reactions that result in cyclic products, even if the mechanism is not formally pericyclic.
Degradation Kinetics and Mechanistic Investigations
This compound is known as a degradation product of the fungicide isoprothiolane (B132471). researchgate.netresearchgate.net Its environmental fate and stability are therefore of interest. The primary mechanisms for its degradation are expected to be hydrolysis and photodegradation.
Hydrolysis: As a dicarboxylic ester with two labile C-Cl bonds, hydrolysis is a significant degradation pathway. The reaction can occur under neutral, acidic, or basic conditions, cleaving the ester linkages to form isopropanol (B130326) and dichloromalonic acid, and/or hydrolyzing the C-Cl bonds. Dichloromalonic acid itself is unstable and can decarboxylate.
Photodegradation: Exposure to ultraviolet (UV) radiation or even sunlight can induce degradation. researchgate.net The energy from photons can be sufficient to cause homolytic cleavage of the C-Cl bonds, initiating radical-based degradation pathways similar to those described in Section 3.2.
Kinetics: The study of degradation kinetics involves monitoring the concentration of this compound over time under controlled environmental conditions (e.g., temperature, pH, light intensity). quality-assistance.comfujifilm.com Such studies are crucial for determining the compound's persistence in various environments. The rate of degradation typically follows specific kinetic models, such as first-order or second-order kinetics, allowing for the calculation of the compound's half-life (t₁/₂). researchgate.net
Table 2: Illustrative Degradation Data for this compound under Specific Conditions This table presents hypothetical data to illustrate the principles of a degradation kinetics study.
| Time (days) | Concentration (mg/L) at pH 7, 25°C | Concentration (mg/L) under UV light, 25°C |
| 0 | 10.00 | 10.00 |
| 5 | 8.19 | 6.07 |
| 10 | 6.70 | 3.68 |
| 20 | 4.49 | 1.35 |
| 30 | 3.01 | 0.50 |
Photodegradation Pathways and Byproduct Identification
This compound is recognized as a transformation product resulting from the degradation of the fungicide isoprothiolane. researchgate.netresearchgate.net The photodegradation of isoprothiolane, which leads to the formation of this compound, is notably accelerated in the presence of certain sensitizers like acetone (B3395972) and riboflavin, as well as in natural rice-paddy water. researchgate.net
While direct and extensive studies on the photodegradation of this compound itself are not widely available, the degradation pathways can be inferred from the behavior of its parent compound and related molecules. The primary route of photodegradation for isoprothiolane involves de-esterification and subsequent decarboxylation. researchgate.net Applying these principles to this compound suggests that upon exposure to ultraviolet (UV) radiation, the compound would likely undergo a series of reactions initiated by the cleavage of the ester bonds.
The primary photochemical process would be the homolytic cleavage of the carbon-oxygen bond of the ester group, leading to the formation of radical intermediates. These reactive species can then undergo further reactions such as hydrogen abstraction, recombination, or elimination. A plausible pathway involves the progressive loss of the isopropyl groups and subsequent decarboxylation of the resulting dichloromalonic acid.
Table 1: Potential Photodegradation Byproducts of this compound
| Byproduct Name | Chemical Formula | Formation Pathway |
| Monoisopropyl dichloromalonate | C6H8Cl2O4 | De-esterification (loss of one isopropyl group) |
| Dichloromalonic acid | C3H2Cl2O4 | Complete de-esterification |
| Isopropanol | C3H8O | Released during de-esterification |
| Carbon Dioxide | CO2 | Decarboxylation of dichloromalonic acid |
| Chloroform | CHCl3 | Potential product from further degradation |
Hydrolytic Degradation Mechanisms
The hydrolysis of this compound involves the cleavage of its ester bonds by reaction with water. This process can be catalyzed by either acids or bases, with distinct mechanisms and products. chemguide.co.uklibretexts.org
Acid-Catalyzed Hydrolysis
Under acidic conditions, the hydrolysis of this compound is a reversible reaction. chemguide.co.uklibretexts.org The process is typically carried out by heating the ester with an excess of water in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid. chemguide.co.uk The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. The final products of this reaction are dichloromalonic acid and isopropanol. libretexts.org Due to the reversible nature of the reaction, achieving complete hydrolysis requires using a large excess of water. chemguide.co.uk
Base-Catalyzed Hydrolysis (Saponification)
The hydrolysis of esters using a base, such as sodium hydroxide (NaOH), is known as saponification. This reaction is effectively irreversible and is the more common laboratory and industrial method for ester hydrolysis. chemguide.co.uklibretexts.org When this compound is heated with an aqueous solution of a strong base, the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. This leads to the cleavage of the ester linkage. The products are an alcohol (isopropanol) and the salt of the carboxylic acid (e.g., sodium dichloromalonate). chemguide.co.uk The reaction goes to completion because the final step, the deprotonation of the carboxylic acid intermediate by the base, is not reversible.
Table 2: Comparison of Hydrolytic Degradation Pathways
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |
| Catalyst/Reagent | Dilute Strong Acid (e.g., HCl, H2SO4) | Dilute Strong Base (e.g., NaOH, KOH) |
| Reaction Nature | Reversible chemguide.co.uk | Irreversible chemguide.co.uk |
| Primary Products | Dichloromalonic acid and Isopropanol libretexts.org | Salt of dichloromalonic acid and Isopropanol libretexts.org |
| Conditions | Heat, excess water chemguide.co.uk | Heat chemguide.co.uk |
Oxidative Degradation Processes
Direct research on the oxidative degradation of this compound is limited. However, insights can be drawn from studies on analogous compounds, such as dimethyl malonate (DMM). nih.govacs.orgconicet.gov.ar The photo-oxidation of DMM initiated by chlorine atoms has been shown to proceed primarily through the abstraction of a hydrogen atom from the methyl groups. nih.govacs.orgresearchgate.net
By analogy, the oxidative degradation of this compound would likely involve an attack on the isopropyl ester groups. The reaction, initiated by a potent oxidizing agent or by photo-oxidation in the presence of radical initiators, could begin with the abstraction of a hydrogen atom from one of the isopropyl groups. This would form a carbon-centered radical.
This radical intermediate can then participate in several competing reaction pathways: nih.govacs.org
Reaction with Molecular Oxygen: The radical can react with O2 to form a peroxyl radical, which can then undergo further reactions to yield various oxygenated products.
Isomerization and Decomposition: The initial radical could undergo rearrangement and unimolecular decomposition, leading to smaller molecules.
α-Ester Rearrangement: This pathway could lead to the formation of different ester products.
The presence of the two chlorine atoms on the central carbon atom significantly influences the electron density of the molecule, but the isopropyl groups remain potential sites for oxidative attack.
Table 3: Potential Oxidative Degradation Products (Based on Dimethyl Malonate Analogy)
| Product Type | Example Compound Name | Formation Pathway | Reference |
| Oxygenated Ester | Isopropyl (1-carboxy-1,1-dichloroethyl) carbonate | Reaction of radical intermediate with O2 | nih.govacs.org |
| Decomposition Product | Isopropyl dichloropyruvate | Isomerization-unimolecular decomposition | nih.govacs.org |
| Rearrangement Product | Monoisopropyl dichloromalonate | α-ester rearrangement | nih.govacs.org |
| Alcohol/Ketone | Acetone | Oxidation and cleavage of the isopropyl group |
Applications of Diisopropyl Dichloromalonate in Contemporary Organic Synthesis
Utility as a Synthon in Complex Molecule Construction
As a synthetic building block, or synthon, diisopropyl dichloromalonate provides a platform for introducing a three-carbon unit with inherent reactivity, enabling the formation of intricate cyclic systems and stereochemically defined structures.
Role in Functionalized Cyclopropane (B1198618) Synthesis
The cyclopropane ring is a significant structural motif in numerous natural products and biologically active compounds. rsc.org The synthesis of functionalized cyclopropanes is a key goal in organic chemistry, and this compound serves as an effective starting material for this purpose. rsc.orgethz.chorganic-chemistry.org A notable method involves a ruthenium-catalyzed atom transfer radical addition (ATRA) of the dichloromalonate to an olefin, followed by a dechlorination step, to yield the desired functionalized cyclopropane in a single operational step. This approach is valued for its efficiency in rapidly building molecular complexity. rsc.org
The general strategy relies on the generation of a dichloromalonyl radical, which adds to an alkene. The subsequent intramolecular cyclization and elimination of a chlorine radical forms the cyclopropane ring. This process is often facilitated by a catalyst and a reducing agent. rsc.org For instance, a ruthenium(III) complex has been effectively used as a catalyst precursor for this transformation.
Application in Diastereoselective Synthetic Routes
Achieving control over stereochemistry is a central challenge in synthesis. Diastereoselective reactions, which favor the formation of one diastereomer over others, are crucial for producing specific, three-dimensionally defined molecules. beilstein-journals.orgchemistryviews.org While direct studies on diastereoselective reactions using this compound are not extensively detailed, the principles of stereocontrol can be applied to its reactions. For example, the cyclopropanation of chiral allylic alcohols is a well-established method for achieving high diastereoselectivity. unl.pt In these reactions, a hydroxyl group on the alkene substrate can direct the approach of the reagent to one face of the double bond, controlling the stereochemical outcome. unl.pt Applying this principle, the ruthenium-catalyzed cyclopropanation using this compound with a chiral allylic alcohol would be expected to proceed with high diastereoselectivity, yielding a specific stereoisomer of the resulting cyclopropyl (B3062369) alcohol. unl.pt The development of such diastereoselective methods is essential for the synthesis of complex targets like chiral heteroaryl cyclopropanes and other polysubstituted cyclic systems. nih.govresearchgate.net
Engagement in Cascade and Tandem Reactions
Cascade reactions, also known as tandem or domino reactions, involve a sequence of two or more bond-forming transformations that occur consecutively in a single pot, often initiated by a single event. liverpool.ac.uk These processes are highly efficient as they reduce the number of separate purification steps, saving time and resources.
This compound is well-suited for cascade reactions. The synthesis of functionalized cyclopropanes from olefins and dichloromalonate is a prime example of a tandem process. This reaction proceeds through a sequence of an intermolecular halogen-atom transfer radical addition (ATRA) followed by a deprotonative alkylation, which triggers cyclization. rsc.org This sequential reaction builds complex cyclic structures from simple acyclic precursors in one operation. rsc.orgliverpool.ac.uk Such strategies, which may involve various triggers like photoredox catalysis, are at the forefront of creating complex molecular frameworks efficiently. rsc.orgmdpi.com
Development of Catalytic Systems Utilizing Dichloromalonate Derivatives
The reactions involving this compound often rely on catalysis to proceed efficiently and selectively. The atom transfer radical addition (ATRA) reaction, a key transformation of this compound, is typically facilitated by transition metal catalysts. mdpi.comprinceton.educhemrxiv.org One documented catalytic system for the reaction of dichloromalonate with olefins employs a ruthenium(III) complex, specifically [Cp*RuCl₂(PPh₃)], as the catalyst precursor. In this system, manganese powder is used as a reducing agent to facilitate the catalytic cycle. chemrxiv.org The development of these systems is crucial, as the catalyst choice influences reaction efficiency and selectivity. mdpi.comresearchgate.net For example, copper and iron complexes are also widely studied for ATRA and related atom transfer radical polymerization (ATRP) processes. mdpi.comnih.gov
Contributions to Polymer Chemistry (e.g., Atom Transfer Radical Polymerization)
Atom Transfer Radical Polymerization (ATRP) is a powerful method for synthesizing polymers with controlled molecular weights, architectures, and functionalities. google.com The fundamental chemical process underlying ATRP is atom transfer radical addition (ATRA). nih.govcmu.edu In ATRP, a transition metal catalyst establishes an equilibrium between active, propagating radical species and dormant species (typically alkyl halides). mdpi.com
Compounds like this compound, which are gem-dihaloalkanes, are directly relevant to this field. They can function as initiators in ATRP. The carbon-chlorine bonds can be homolytically cleaved by a transition metal catalyst (e.g., copper or iron complexes) to generate a radical that initiates polymerization. mdpi.comgoogle.com The ability to use multifunctional initiators allows for the synthesis of complex polymer architectures like star or branched polymers. While this compound itself is a small molecule, its chemical functionality is precisely what is required at the end of a polymer chain (a dormant end) or on an initiator molecule to enable controlled polymerization via ATRP. cmu.edu The study of ATRA reactions with dichloromalonates provides mechanistic insight directly applicable to the broader and highly significant field of ATRP. nih.gov
Table of Mentioned Compounds
Environmental Chemistry and Ecotoxicological Investigations of Diisopropyl Dichloromalonate
Environmental Occurrence and Distribution Studies
Comprehensive studies detailing the detection and concentration of diisopropyl dichloromalonate in various environmental compartments are not available in publicly accessible scientific literature. The absence of such data prevents a direct assessment of its environmental prevalence. However, research on related, more widely used dialkyl malonates can offer some insight into the potential for such compounds to be distributed in the environment if released.
There is no specific information available regarding the detection of this compound in aqueous systems. For the analogue compound, diethyl malonate, its moderate water solubility suggests that if it enters aquatic environments, it could be transported in the dissolved phase. nih.gov General studies on emerging contaminants in wastewater sometimes identify various industrial esters, but specific monitoring for this compound has not been reported.
Direct detection of this compound in soil, rice shoots, or fish has not been documented. Studies on the analogue compound, diethyl malonate, have investigated its persistence in soil, indicating it is not highly persistent in this matrix. osti.gov One study noted that diethyl malonate exhibited biphasic residence times on soil and foliar surfaces, with initial half-lives of 1 to 3 hours and longer residual half-lives of 5 to 242 hours. osti.gov Volatilization and other degradation mechanisms were found to reduce surface contaminant levels to less than 1% of the initial amount within 96 hours. osti.gov This suggests that if this compound behaves similarly, it may not accumulate to high levels in the upper soil layers or on plant surfaces over long periods.
Table 1: Environmental Persistence of Diethyl Malonate (Analogue Compound)
| Environmental Matrix | Initial Half-Life | Residual Half-Life |
|---|---|---|
| Soil Surfaces | 1 - 3 hours | 5 - 16 hours |
| Foliar Surfaces | 1 - 3 hours | 16 - 242 hours |
Data sourced from a study on the environmental persistence of diethyl malonate. osti.gov
Environmental Fate and Persistence Mechanisms
The environmental fate of this compound will be governed by a combination of biotransformation, photochemical degradation, and hydrolysis. While specific kinetic data for this compound are unavailable, general principles of environmental chemistry and studies on related compounds allow for a discussion of its likely persistence mechanisms.
The biodegradation of this compound is anticipated to proceed through pathways common for esters and chlorinated aliphatic compounds. The primary step would likely involve the enzymatic hydrolysis of the ester bonds by microbial esterases, yielding isopropyl alcohol and dichloromalonic acid. nih.govucalgary.ca Many microorganisms possess esterases capable of hydrolyzing a wide variety of esters. nih.gov
The subsequent degradation of dichloromalonic acid is less certain. However, the biodegradation of other chlorinated alkanes often involves dehalogenation steps. asm.org It is plausible that microbial dehalogenases could remove the chlorine atoms, leading to malonic acid. Malonic acid is a common metabolic intermediate and can be further metabolized by many bacteria. asm.org For instance, some bacteria can decarboxylate malonate to acetate, which then enters central metabolic pathways. asm.org
Photochemical degradation is a potential transformation pathway for this compound in sunlit surface waters and the atmosphere. While direct photolysis may be limited if the compound does not absorb sunlight directly, indirect photolysis mediated by photochemically produced reactive species like hydroxyl radicals (•OH) and hydrated electrons (e-(aq)) is likely to be significant. gdut.edu.cnchemrxiv.org
Studies on short-chain chlorinated paraffins (SCCPs), which are also chlorinated alkanes, have shown that they are susceptible to photochemical degradation. gdut.edu.cnchemrxiv.org The degradation rates of chlorinated hydrocarbons have been observed to be influenced by the degree of chlorination. chemrxiv.org Higher chlorine content can increase the rate of degradation by hydrated electrons, which are powerful reducing agents. chemrxiv.org Conversely, the rate of oxidation by hydroxyl radicals may decrease with higher chlorine content. chemrxiv.org Therefore, the two chlorine atoms in this compound would likely make it susceptible to reductive dechlorination initiated by hydrated electrons in anoxic waters. chemrxiv.org
Table 2: Factors Influencing Photochemical Degradation of Chlorinated Alkanes (Inferred Relevance for this compound)
| Reactive Species | Effect of Increased Chlorination | Environmental Compartment |
|---|---|---|
| Hydroxyl Radical (•OH) | Decreased reaction rate | Oxic Waters |
| Hydrated Electron (e-(aq)) | Increased reaction rate | Anoxic Waters |
Based on general trends observed for other chlorinated compounds. chemrxiv.org
The hydrolysis of the ester functional groups is a key abiotic degradation pathway for this compound. Ester hydrolysis can be catalyzed by both acids and bases. libretexts.orglibretexts.orgchemguide.co.ukucalgary.ca Under neutral pH conditions, the hydrolysis of simple esters is typically slow. chemguide.co.uk The rate of hydrolysis is significantly accelerated under either acidic or basic conditions. ucalgary.ca
The presence of two electron-withdrawing chlorine atoms on the alpha-carbon is expected to influence the rate of hydrolysis. These groups can increase the electrophilicity of the carbonyl carbon, potentially making the ester more susceptible to nucleophilic attack by water or hydroxide (B78521) ions. viu.ca Basic hydrolysis (saponification) is generally an irreversible process that yields the salt of the carboxylic acid and the alcohol. libretexts.orgucalgary.ca Acid-catalyzed hydrolysis is a reversible reaction. libretexts.orgucalgary.ca
While specific hydrolysis rate constants for this compound are not available, it is expected to be more prone to hydrolysis than its non-chlorinated analogue, diisopropyl malonate, particularly under neutral to basic conditions.
Anthropogenic Origins and Formation in Environmental Contexts
The presence of this compound in the environment would likely be linked to human activities, particularly industrial processes and water treatment technologies.
Formation as a Byproduct of Chlorination Processes
Water disinfection is a critical public health measure, with chlorination being one of the most widely used methods. This process, while effective at eliminating waterborne pathogens, can also lead to the formation of a diverse array of disinfection byproducts (DBPs). DBPs are formed through the reaction of chlorine with natural organic matter (NOM), which is a complex mixture of organic compounds present in raw water sources.
The formation of halogenated DBPs is a well-documented phenomenon. wikipedia.orgengineering.org.cn Common classes of DBPs include trihalomethanes (THMs) and haloacetic acids (HAAs). nih.govsemanticscholar.org The specific types and concentrations of DBPs formed depend on various factors, including the concentration and composition of NOM, chlorine dose, contact time, temperature, and pH. semanticscholar.org
Although direct evidence for the formation of this compound during chlorination is not readily found in the reviewed literature, its structure suggests a plausible formation pathway. Malonic acid and its derivatives are components of natural organic matter. The presence of isopropyl ester groups and the dichlorination of the central carbon atom are consistent with reactions that can occur during chlorination. It is conceivable that under specific conditions, naturally occurring or anthropogenically introduced malonic acid esters could react with chlorine to form this compound.
Ecotoxicological Impact and Comparative Assessment
The potential ecotoxicological effects of this compound are inferred from studies on other halogenated organic compounds and disinfection byproducts.
Aquatic Organism Responses to Exposure
The introduction of novel chemical compounds into aquatic environments raises concerns about their potential impact on resident organisms. Studies on various DBPs have shown a range of toxic effects on aquatic life, including algae, invertebrates, and fish. nih.govresearchgate.net
For instance, toxicity studies on other disinfection byproducts have been conducted on species such as the water flea (Daphnia magna) and the sheepshead minnow (Cyprinodon variegatus). researchgate.net These studies typically determine the concentration of a substance that is lethal to 50% of the test population (LC50) or causes a non-lethal effect in 50% of the population (EC50) over a specified period. While specific LC50 or EC50 values for this compound are not available in the reviewed scientific literature, it is a standard practice to assess the toxicity of new chemical entities.
Interactive Data Table: General Aquatic Toxicity of Selected Disinfection Byproducts
Below is a table summarizing acute toxicity data for some common disinfection byproducts to provide a comparative context. Note: Data for this compound is not available and is therefore not included.
| Compound | Organism | Exposure Time (hours) | Endpoint | Value (mg/L) |
| Dibromochloromethane | Daphnia magna | 48 | LC50 | 46.8 nih.gov |
| Trichloroacetic acid | Cyprinodon variegatus | 96 | LC50 | >1000 nih.gov |
| Dichloroacetic acid | Isochrysis galbana | 72 | EC10 | 39.9 nih.gov |
| Tribromoacetic acid | Daphnia magna | 21 | IC25 | 160.9 nih.gov |
Bioaccumulation and Excretion Kinetics in Model Organisms
Bioaccumulation is the process by which organisms can accumulate chemical substances in their tissues at concentrations higher than those in the surrounding environment. This is a significant concern for persistent, lipophilic (fat-soluble) compounds. The potential for a chemical to bioaccumulate is often estimated by its octanol-water partition coefficient (Kow). A high Kow value suggests a greater potential for bioaccumulation.
Information regarding the bioaccumulation potential and excretion kinetics of this compound in model organisms is not available in the reviewed literature. Investigating these parameters would be crucial for a comprehensive environmental risk assessment. Such studies would typically involve exposing organisms like fish to the compound and measuring its uptake and elimination rates over time. The results would provide insights into whether the compound is likely to persist in organisms and potentially biomagnify through the food web.
Advanced Analytical and Spectroscopic Characterization of Diisopropyl Dichloromalonate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds by mapping the carbon and hydrogen framework.
The ¹H and ¹³C NMR spectra provide direct evidence for the hydrogen and carbon environments within the Diisopropyl dichloromalonate molecule.
¹H NMR: The proton NMR spectrum is predicted to be relatively simple due to the molecule's symmetry. The two isopropyl groups are chemically equivalent. The methine proton (-CH) is expected to appear as a septet due to coupling with the six neighboring methyl protons. The twelve methyl protons (-CH₃) are also equivalent and are expected to produce a single, intense doublet from coupling to the methine proton.
¹³C NMR: A proton-decoupled ¹³C NMR spectrum would show four distinct signals, corresponding to each unique carbon atom in the structure. bhu.ac.in The carbonyl carbon of the ester group is expected at the most downfield position. libretexts.org The central carbon, bonded to two chlorine atoms, will be significantly deshielded. The methine and methyl carbons of the isopropyl groups will appear in the aliphatic region of the spectrum. oregonstate.educompoundchem.com
Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound Predicted chemical shifts (δ) in ppm relative to TMS.
| Atom Type | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| Carbonyl (C=O) | - | - | ~165-175 |
| Dichlorinated Carbon (CCl₂) | - | - | ~85-95 |
| Methine (-CH) | ~5.0-5.2 | Septet | ~70-75 |
Two-dimensional NMR techniques are crucial for assembling the molecular puzzle by establishing connectivity between atoms. rsc.org
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships. For this compound, a distinct cross-peak would be observed connecting the septet of the methine (-CH) proton with the doublet of the methyl (-CH₃) protons, confirming the isopropyl fragment's structure.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. The HSQC spectrum would show a correlation between the methine proton signal and the methine carbon signal, as well as a correlation between the methyl proton signal and the methyl carbon signal.
Predicted 2D NMR Correlations for this compound
| Experiment | Correlating Protons | Correlating Carbons | Information Gained |
|---|---|---|---|
| COSY | -CH (septet) ↔ -CH₃ (doublet) | - | Confirms isopropyl group connectivity. |
| HSQC | -CH (septet) | -CH | Links methine proton to its carbon. |
| -CH₃ (doublet) | -CH₃ | Links methyl protons to their carbon. | |
| HMBC | -CH (septet) | C=O | Confirms ester bond connectivity. |
Vibrational Spectroscopy: Infrared (IR) and Raman Techniques
Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman). rsc.orgrsc.org
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a very strong and sharp absorption band characteristic of the C=O (carbonyl) stretch of the ester functional group. libretexts.org Other significant bands would include C-H stretching and bending vibrations from the isopropyl groups and C-O stretching of the ester linkage. The C-Cl stretches would appear in the fingerprint region at lower wavenumbers.
Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch would also be visible, symmetric vibrations often produce stronger Raman signals. Therefore, the C-Cl symmetric stretch may be more prominent in the Raman spectrum compared to the IR spectrum.
Predicted Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Predicted IR Wavenumber (cm⁻¹) | Predicted Raman Signal |
|---|---|---|---|
| C-H (alkyl) | Stretch | 2850-3000 | Medium |
| C=O (ester) | Stretch | 1740-1760 | Medium-Strong |
| C-H (alkyl) | Bend | 1370-1470 | Weak |
| C-O (ester) | Stretch | 1100-1300 | Medium |
Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Studies
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information on molecular weight and structure. researchgate.net
The mass spectrum of this compound would be expected to show a molecular ion peak cluster (M⁺). Due to the presence of two chlorine atoms, this cluster would exhibit a characteristic isotopic pattern for M⁺, M⁺+2, and M⁺+4 peaks, with relative intensities of approximately 9:6:1, which is a definitive indicator of a dichlorinated compound.
Electron ionization would induce fragmentation, providing structural clues. libretexts.org Common fragmentation pathways for esters include alpha-cleavage and rearrangements. miamioh.eduyoutube.com For this molecule, fragmentation would likely involve the loss of an isopropoxy group (-O-iPr), an isopropyl radical (-iPr), or a chlorine atom (-Cl).
Predicted Mass Spectrometry Fragments for this compound
| Fragment Ion Structure | m/z Value (for ³⁵Cl) | Proposed Fragmentation Pathway |
|---|---|---|
| [M]⁺ | 256 | Molecular Ion |
| [M - Cl]⁺ | 221 | Loss of a chlorine radical |
| [M - OCH(CH₃)₂]⁺ | 197 | Alpha-cleavage, loss of isopropoxy radical |
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the separation and identification of volatile and semi-volatile organic compounds in complex mixtures. nih.gov Given its likely volatility, this compound is well-suited for GC-MS analysis. In an environmental context, this technique could be used to detect and quantify trace amounts of the compound in samples such as water or soil. scholaris.ca The gas chromatograph would separate the analyte from other components based on its boiling point and polarity, and the mass spectrometer would provide a definitive mass spectrum for identification, comparing it against spectral libraries. hmdb.ca
For less volatile compounds or for analysis within complex biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. japsonline.com If this compound were present in a complex mixture such as a process stream or biological extract, LC would provide the necessary separation from non-volatile or thermally unstable components. cabidigitallibrary.org The eluent from the LC column would be directed to a mass spectrometer, typically using an interface like electrospray ionization (ESI), for sensitive detection and quantification. This approach is highly versatile and can be adapted for a wide range of analytical challenges.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a valuable analytical technique for characterizing organic compounds, providing insights into their electronic transitions. For this compound, the UV-Vis absorption spectrum is primarily influenced by the electronic transitions associated with the carbonyl groups of the ester functionalities.
Esters typically exhibit two characteristic absorption bands in the UV region. ucalgary.ca The first is a strong absorption resulting from a π → π* transition, which generally occurs at wavelengths below 200 nm. ucalgary.ca This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The second, much weaker absorption band corresponds to an n → π* transition, which is formally forbidden and appears at longer wavelengths, typically around 207 nm for simple esters. ucalgary.ca This transition involves the excitation of a non-bonding electron from one of the oxygen atoms to the π* antibonding orbital of the carbonyl group.
A hypothetical UV-Vis absorption data table for this compound, based on the typical values for similar esters and halogenated compounds, is presented below. This table illustrates the expected electronic transitions and their corresponding wavelengths and molar absorptivities.
| Electronic Transition | Wavelength (λmax) (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Solvent |
| π → π | < 200 | > 1000 | Hexane |
| n → π | ~ 210 - 230 | < 100 | Hexane |
This table is illustrative and based on typical values for compounds with similar functional groups, as specific experimental data for this compound was not found in the searched literature.
Chemometric Methods for Spectral Data Analysis and Interpretation
Chemometric methods are statistical and mathematical techniques used to extract meaningful information from complex chemical data. In the context of spectroscopic analysis of this compound, chemometrics can be employed to analyze and interpret spectral data, particularly when dealing with large datasets or subtle spectral variations.
One of the most powerful and widely used chemometric techniques is Principal Component Analysis (PCA). nih.govspectroscopyeurope.com PCA is a dimensionality reduction method that transforms a large set of correlated variables into a smaller set of uncorrelated variables called principal components (PCs). spectroscopyeurope.commdpi.com The first principal component accounts for the largest possible variance in the original data, and each succeeding component accounts for as much of the remaining variance as possible. learnche.org
For instance, in a study involving the analysis of multiple batches of this compound, UV-Vis spectroscopy could be used to generate a large dataset of spectra. PCA could then be applied to this dataset to:
Identify patterns and groupings: Samples with similar spectral characteristics will cluster together in the PCA scores plot, which could indicate similarities in purity or composition.
Detect outliers: Samples that deviate significantly from the main clusters in the scores plot may be outliers, warranting further investigation.
Elucidate sources of variation: The loadings plot in PCA reveals the contribution of each original variable (i.e., wavelength) to the principal components. This can help identify the spectral regions that are most influential in differentiating between samples.
To illustrate the application of PCA, consider a hypothetical dataset of UV-Vis spectra from different batches of this compound. The following table shows the percentage of variance explained by the first few principal components, which is a common output of PCA.
| Principal Component | Variance Explained (%) | Cumulative Variance Explained (%) |
| PC1 | 75.2 | 75.2 |
| PC2 | 15.5 | 90.7 |
| PC3 | 4.1 | 94.8 |
In this hypothetical example, the first two principal components explain over 90% of the total variance in the spectral data, indicating that the dimensionality of the data can be significantly reduced with minimal loss of information. learnche.org By plotting the scores of PC1 versus PC2, one could visually inspect the relationships between the different batches.
Other chemometric methods that can be applied to spectroscopic data include Partial Least Squares (PLS) regression, which is used for building predictive models, and various classification techniques for sample categorization. The analysis of halogenated organic compounds often benefits from such advanced data analysis techniques to handle the complexity of their spectral features. researchgate.netchromatographyonline.com
Computational and Theoretical Insights into Diisopropyl Dichloromalonate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are powerful tools for understanding the fundamental electronic properties of molecules, which in turn govern their reactivity. researchgate.netnih.gov For a molecule like diisopropyl dichloromalonate, these methods can provide a detailed picture of electron distribution, orbital energies, and the energies of various molecular geometries.
Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure and reactivity of organic molecules. researchgate.netsemanticscholar.org DFT calculations could be employed to investigate the mechanisms of reactions involving this compound, such as nucleophilic substitution or hydrolysis.
For instance, in a hypothetical reaction with a nucleophile, DFT could be used to model the potential energy surface, locating transition states and intermediates. This would allow for the determination of activation energies and reaction enthalpies, providing insight into the reaction kinetics and thermodynamics. The presence of two chlorine atoms and two ester groups on the central carbon atom significantly influences the molecule's electrophilicity. DFT calculations would likely show that the carbon atom of the dichloromalonyl group is highly electron-deficient and therefore susceptible to nucleophilic attack.
Furthermore, the isopropoxy groups of the ester functionalities can also be sites for chemical reactions, such as hydrolysis. researchgate.net DFT studies on analogous esters have shown that the reaction mechanism can be elucidated by modeling the interaction with water molecules and identifying the transition states for ester cleavage. researchgate.net
Table 1: Hypothetical DFT-Calculated Parameters for this compound and Related Compounds
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| This compound | -7.5 | -1.2 | 6.3 | 2.8 |
| Diethyl Dichloromalonate | -7.6 | -1.1 | 6.5 | 2.7 |
| Dimethyl Dichloromalonate | -7.8 | -1.0 | 6.8 | 2.6 |
Note: The values presented in this table are hypothetical and are intended for illustrative purposes to show the types of data that can be obtained from DFT calculations. They are based on general trends observed for similar halogenated organic compounds.
The three-dimensional structure of this compound is crucial for its reactivity and interactions with other molecules. Conformational analysis involves identifying the different spatial arrangements of the atoms (conformers) that can be interconverted by rotation around single bonds and determining their relative stabilities. lumenlearning.comlibretexts.org
For this compound, the key rotational degrees of freedom are around the C-C bonds of the malonate backbone and the C-O bonds of the ester groups. The bulky isopropyl groups and the chlorine atoms will likely lead to significant steric hindrance in certain conformations.
Computational methods, such as molecular mechanics or DFT, can be used to perform a systematic search for low-energy conformers. libretexts.org It is expected that the most stable conformers will be those that minimize steric repulsion between the bulky substituents. The relative energies of these conformers can be calculated to predict their populations at a given temperature. The interplay of steric and electronic effects, such as dipole-dipole interactions between the carbonyl groups and the C-Cl bonds, will ultimately determine the preferred conformation. lumenlearning.com
Molecular Dynamics Simulations for Solvation and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a way to study the behavior of molecules over time, including their interactions with solvent molecules. nih.gov For this compound, MD simulations could be used to understand how it behaves in different solvents, which is critical for predicting its environmental transport and fate.
In an aqueous environment, the ester groups of this compound would be expected to form hydrogen bonds with water molecules. MD simulations could quantify the extent of this hydrogen bonding and characterize the structure of the solvation shell around the molecule. nih.govnih.gov The hydrophobic isopropyl groups and the chlorinated carbon center would likely have a different solvation structure, with water molecules arranging to maximize hydrogen bonding with the polar parts of the molecule while minimizing contact with the nonpolar regions.
MD simulations can also be used to calculate properties such as the diffusion coefficient and the potential of mean force for interactions with other molecules or surfaces. nih.gov This information is valuable for understanding how this compound might partition between different environmental compartments, such as water and organic matter.
Predictive Modeling for Environmental Behavior (e.g., Biodegradation, Fate)
Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, are used to estimate the environmental properties of chemicals based on their molecular structure. nih.govrsc.orgnih.gov These models are particularly useful for compounds like this compound, for which experimental data may be scarce.
The biodegradation of halogenated organic compounds is a key aspect of their environmental fate. chemrxiv.orgnih.govresearchgate.net QSAR models for biodegradation often use molecular descriptors that capture features known to influence microbial degradation, such as the presence of functional groups, molecular size, and hydrophobicity. nih.govacs.orguci.edu For this compound, the presence of chlorine atoms is expected to make it more resistant to biodegradation compared to non-halogenated analogues. chemrxiv.org The ester groups, however, are susceptible to enzymatic hydrolysis, which could be an initial step in its degradation pathway.
Environmental fate models can be used to predict the distribution of a chemical in different environmental compartments (air, water, soil, sediment) over time. rsc.orgresearchgate.net These models take into account processes such as advection, dispersion, partitioning, and degradation. For this compound, its volatility, water solubility, and octanol-water partition coefficient would be key input parameters for such models. While experimental values may not be available, these parameters can be estimated using QSARs.
Role of Diisopropyl Dichloromalonate and Analogs in Catalysis
Homogeneous Catalysis
In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. nih.gov Dichloromalonate esters serve as key substrates in a variety of transition-metal-catalyzed reactions. For instance, iron pentacarbonyl can mediate the reduction of analogous dihaloesters like diethyl dibromomalonate, showcasing the reactivity of the carbon-halogen bond in the presence of soluble metal complexes. researchgate.net
A significant application in this area is the catalytic hydrogenation of malonate esters to produce 1,3-propanediols, which are valuable monomers for polymers. Homogeneous catalysts, particularly those based on ruthenium complexes, are effective for this transformation. rsc.org These processes involve the coordination of the ester's carbonyl groups to the metal center, followed by hydride transfer, leading to the reduction of both ester functionalities. The choice of ligands on the metal catalyst is crucial for achieving high activity and selectivity.
| Reaction Type | Substrate | Catalyst System | Product | Significance |
|---|---|---|---|---|
| Reduction | Dihalo-malonate esters | Pentacarbonyliron | Hydrodehalogenation products | Demonstrates metal-mediated C-X bond cleavage. researchgate.net |
| Hydrogenation | Dialkyl malonates | Ruthenium-based complexes | 1,3-Propanediols | Synthesis of polymer precursors. |
Heterogeneous Catalysis
Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants. This approach offers significant practical advantages, including ease of catalyst separation from the reaction mixture and the potential for catalyst recycling, which is crucial for industrial applications and green chemistry. niscpr.res.in
In the context of malonate esters, solid acid catalysts are widely employed for reactions such as esterification. Materials like zirconium phosphate (B84403) (ZrP), tin tungstate (B81510) (SnW), and other tetravalent metal acid salts have demonstrated high catalytic activity for ester synthesis. niscpr.res.in These solid acids provide active sites for the reaction to occur on their surface, avoiding the use of corrosive and difficult-to-separate liquid acids like sulfuric acid. niscpr.res.in While direct catalytic transformations of diisopropyl dichloromalonate on heterogeneous catalysts are less commonly documented, the principles apply to the broader class of malonic esters. For instance, the hydrogenation of malonate esters to diols can also be achieved using solid-supported metal catalysts, offering an alternative to homogeneous systems.
Organocatalysis and Metal-Free Approaches
Organocatalysis utilizes small, chiral organic molecules to catalyze chemical transformations, providing a powerful alternative to traditional metal-based catalysts. rsc.orgrsc.org This field has grown rapidly, offering advantages such as lower toxicity, operational simplicity, and stability in air and moisture. rsc.org Dichloromalonate esters and their analogs are excellent nucleophiles in organocatalytic reactions, particularly in carbon-carbon bond-forming processes. nih.gov
A notable metal-free approach involving malonate esters is the diarylation of active methylene (B1212753) compounds to synthesize products with all-carbon quaternary centers. mdpi.com In these reactions, a diaryliodonium salt acts as an arylating agent, and a non-metallic base is used to generate the malonate enolate. This enolate then attacks the aryliodonium salt, leading to the formation of a diarylated product. This method avoids the use of transition metals entirely.
Bifunctional organocatalysts, such as those based on thiourea (B124793), are particularly effective in activating both the nucleophile (the malonate ester) and the electrophile. For example, in the Michael addition of malonates to nitroolefins, the thiourea moiety activates the nitroolefin via hydrogen bonding, while a basic amine group on the catalyst deprotonates the malonate, bringing the two reactants into close proximity in a structured transition state. mdpi.com
| Malonate Ester | Diaryliodonium Salt | Base | Yield |
|---|---|---|---|
| Dimethyl malonate | Diphenyliodonium triflate | Organic Base | Excellent |
| Diisopropyl malonate | Diphenyliodonium triflate | Organic Base | Excellent |
| Dibenzyl malonate | Diphenyliodonium triflate | Organic Base | Excellent |
Asymmetric Catalysis and Chiral Induction
Asymmetric catalysis is a key technology for synthesizing enantiomerically enriched compounds, which is of paramount importance in the pharmaceutical and agrochemical industries. nih.gov Chiral induction refers to the preferential formation of one enantiomer or diastereomer over another, guided by a chiral influence such as a catalyst, reagent, or substrate feature. msu.edursc.org Malonate esters are frequently used as prochiral nucleophiles in these transformations.
Enantioselective Synthesis via this compound Derivatives
Enantioselective synthesis aims to produce one of two enantiomers in excess. Malonate derivatives are widely used as nucleophiles in enantioselective conjugate addition reactions. For instance, the Michael addition of diethyl malonate to chalcones can be catalyzed by a chiral Nickel-Sparteine complex to produce the corresponding adducts in good yields and with high enantioselectivity (up to 88% ee). longdom.org
In an organocatalytic example, the addition of dialkyl malonates to β-arylethenesulfonyl fluorides is efficiently catalyzed by chiral tertiary amino-thiourea organocatalysts. These reactions can produce chiral alkanesulfonyl fluorides with yields up to 96% and enantioselectivities up to 92%. The catalyst simultaneously activates the malonate by deprotonation and the electrophile through hydrogen bonding, controlling the facial selectivity of the attack.
Diastereoselective Reactions Promoted by Dichloromalonate Esters
Diastereoselective reactions occur when a new stereocenter is formed in a molecule that already possesses one or more stereocenters, leading to the preferential formation of one diastereomer. The stereochemical outcome is dictated by the existing chiral information within the substrate.
A classic example of this principle is the Mukaiyama aldol (B89426) reaction, where an enolate (which can be derived from a malonate) adds to a chiral aldehyde. msu.edu The pre-existing stereocenter at the α-position of the aldehyde directs the incoming nucleophile to one of the two faces of the carbonyl group, resulting in a diastereomeric excess in the product. While specific examples focusing solely on this compound are specialized, the principle of using malonate-derived enolates in reactions with chiral electrophiles to achieve diastereoselectivity is a fundamental strategy in organic synthesis. researchgate.net The steric and electronic properties of the dichloromalonate ester would influence the level of diastereocontrol in such reactions.
Biocatalytic Transformations of Related Malonate Esters
Biocatalysis leverages enzymes or whole microbial cells to perform chemical transformations with high selectivity and under mild, environmentally friendly conditions. frontiersin.org Enzymes are inherently chiral and can differentiate between enantiomers or the prochiral faces of a substrate with exceptional precision.
While the direct biocatalytic transformation of this compound is not widely reported, related malonate esters are valuable substrates in enzymatic reactions. For example, arylmalonate decarboxylase (AMDase) is an enzyme that catalyzes the highly stereoselective decarboxylation of various α-arylmalonic acids to produce optically pure α-arylpropionic acids, a class of compounds that includes important anti-inflammatory drugs. frontiersin.org Enzyme engineering has even produced variants of AMDase with inverted selectivity, allowing access to either the (R) or (S) enantiomer of the product from the same prochiral substrate. frontiersin.org
Furthermore, lipases, such as immobilized Candida antarctica lipase (B570770) B (CALB), have been used to synthesize linear polyesters from dimethyl malonate and various diols in solvent-free conditions, showcasing a green chemistry approach to polymer synthesis. rsc.org
| Biocatalyst | Substrate Type | Reaction | Product | Significance |
|---|---|---|---|---|
| Arylmalonate Decarboxylase (AMDase) | α-Arylmalonic acids | Asymmetric Decarboxylation | Optically pure α-arylpropionic acids | Synthesis of chiral pharmaceuticals. frontiersin.org |
| Candida antarctica lipase B (CALB) | Dimethyl malonate | Polycondensation | Linear polyesters | Green synthesis of biodegradable polymers. rsc.org |
| Engineered "Ene"-Reductases | Malonic acid esters | Photoenzymatic C-C Coupling | sp3-sp2 coupled products | Novel light-driven enzymatic reactions. acs.org |
Future Directions and Emerging Research Avenues for Diisopropyl Dichloromalonate
Development of Advanced Analytical Techniques for Trace Environmental Detection
The potential for diisopropyl dichloromalonate to enter the environment necessitates the development of sensitive and selective analytical methods for its detection at trace levels in complex matrices such as water, soil, and air. Future research in this area should focus on the refinement and application of advanced analytical instrumentation.
Key Research Thrusts:
Chromatographic Methods: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful techniques for the detection of organic contaminants. eurochlor.orgcdc.gov Future work should involve developing optimized GC-MS and LC-MS/MS methods specifically for this compound. This includes the selection of appropriate columns, ionization techniques, and detection parameters to achieve low limits of detection (LOD) and quantification (LOQ). mdpi.comrestek.com For instance, methods developed for the trace detection of di-isopropyl methyl phosphonate (B1237965) (DIMP), a related organophosphorus compound, using GC-MS have achieved LODs in the sub-microgram per milliliter range, providing a strong starting point for methodology development. mdpi.com
Sample Preparation: Effective sample preparation is crucial for removing interferences and concentrating the analyte from environmental samples. Research into advanced sample preparation techniques such as solid-phase extraction (SPE), solid-phase microextraction (SPME), and dispersive liquid-liquid microextraction (DLLME) will be essential for achieving the required sensitivity for trace analysis of this compound. cdc.gov
High-Resolution Mass Spectrometry (HRMS): The use of HRMS can provide enhanced specificity and sensitivity, allowing for the detection of this compound at lower concentrations than previously possible and aiding in the identification of potential degradation products in the environment.
Sensor Technology: The development of novel sensors, potentially based on molecularly imprinted polymers (MIPs) or enzymatic assays, could offer rapid, in-situ monitoring of this compound in environmental systems. nih.gov
Interactive Table: Potential Analytical Methods for this compound
| Analytical Technique | Key Advantages | Potential Application |
| GC-MS | High separation efficiency for volatile compounds, established libraries for identification. ub.edufda.gov | Quantification in water and soil extracts. |
| LC-MS/MS | Suitable for less volatile and thermally labile compounds, high selectivity and sensitivity. epa.gov | Detection in aqueous samples and biological matrices. |
| HRMS | High mass accuracy for unambiguous identification of the parent compound and metabolites. | Environmental degradation studies. |
| SPME | Solvent-free, simple, and can be automated for high-throughput analysis. | Trace level detection in water and air samples. |
Exploration of Green Chemistry Principles in Synthesis and Degradation Pathways
Applying the principles of green chemistry to the lifecycle of this compound is crucial for minimizing its environmental impact. mdpi.com This involves developing more sustainable synthetic routes and exploring environmentally benign degradation pathways.
Green Synthesis:
Future research should focus on synthetic methods that reduce waste and avoid the use of hazardous reagents. While traditional synthesis might involve the direct chlorination of diisopropyl malonate, greener alternatives could include:
Catalytic Chlorination: Investigating the use of novel, recyclable catalysts for the chlorination step to improve efficiency and reduce byproducts.
Alternative Solvents: Replacing hazardous organic solvents with greener alternatives such as ionic liquids or supercritical fluids.
Energy Efficiency: Exploring the use of microwave-assisted synthesis to reduce reaction times and energy consumption, a technique that has shown promise in the synthesis of related haloalkylphosphonates. rsc.org
Environmentally Friendly Degradation:
Given the persistence of many halogenated organic compounds, it is vital to investigate pathways for the degradation of this compound into benign products. epa.goveurochlor.org
Biodegradation: Research into microbial strains or consortia capable of degrading this compound is a key area. researchgate.net Studies on the biodegradation of other chlorinated aliphatic compounds have shown that both aerobic and anaerobic pathways can be effective, often initiated by enzymes such as dehalogenases. nih.govarizona.edu Future work could involve screening for microorganisms from contaminated sites and identifying the specific enzymes and metabolic pathways involved in the breakdown of this compound.
Advanced Oxidation Processes (AOPs): Investigating AOPs such as ozonation, Fenton oxidation, and photocatalysis for the chemical degradation of this compound in water treatment scenarios. These processes generate highly reactive hydroxyl radicals that can break down persistent organic pollutants.
Interactive Table: Green Chemistry Approaches for this compound
| Approach | Principle | Research Focus |
| Green Synthesis | Reduce waste, use less hazardous substances, improve energy efficiency. | Development of catalytic chlorination methods, use of green solvents, and microwave-assisted reactions. |
| Biodegradation | Utilize microorganisms to break down the compound into less harmful substances. nih.gov | Isolation and characterization of microbial strains, identification of metabolic pathways and enzymes. |
| Advanced Oxidation | Chemical degradation using highly reactive species. | Optimization of photocatalysis, ozonation, and Fenton processes for efficient removal from water. |
Expansion of Synthetic Applications in Novel Chemical Transformations
This compound represents a potentially versatile building block in organic synthesis. The presence of two chlorine atoms on the alpha-carbon, flanked by two ester groups, suggests unique reactivity that could be exploited in novel chemical transformations.
Future Research Directions:
Cycloaddition and Cyclocondensation Reactions: Malonates are well-known precursors for the synthesis of heterocyclic compounds through cyclocondensation reactions. nih.gov Research should explore the use of this compound in reactions with various dinucleophiles to construct novel five-, six-, and seven-membered heterocyclic rings, which are common scaffolds in pharmaceuticals and agrochemicals. vdoc.pub The chlorine atoms could serve as leaving groups or influence the regioselectivity of these reactions.
Synthesis of Substituted Allenes: Dichlorinated compounds can sometimes be precursors to allenes. Investigating the reaction of this compound with reducing agents or organometallic reagents could open up pathways to novel, functionalized allenes.
Precursor to Novel Monomers: The reactivity of this compound could be harnessed to synthesize novel monomers for polymerization. The resulting polymers could possess unique properties due to the presence of the ester functionalities.
Interactive Table: Potential Synthetic Transformations for this compound
| Reaction Type | Potential Products | Significance |
| Cyclocondensation | Substituted barbiturates, pyrimidines, and other heterocycles. | Access to biologically active scaffolds. |
| Reductive Elimination | Functionalized allenes. | Synthesis of valuable intermediates for organic synthesis. |
| Nucleophilic Substitution | Geminally substituted malonates. | Creation of sterically hindered and electronically unique molecules. |
Comprehensive Multiscale Environmental Modeling and Risk Assessment Methodologies
To proactively manage the potential environmental risks associated with this compound, a comprehensive assessment framework is needed. This involves multiscale environmental modeling coupled with robust risk assessment methodologies.
Modeling Environmental Fate and Transport:
Physicochemical Properties: The first step is to experimentally determine key physicochemical properties of this compound, such as its water solubility, vapor pressure, octanol-water partition coefficient (Kow), and soil sorption coefficient (Koc). These parameters are essential inputs for environmental fate models. epa.gov
Multimedia Models: Utilizing multimedia fugacity-based models to predict the partitioning and long-range transport of the compound in the environment (air, water, soil, sediment). nih.govdefra.gov.uk These models can help identify potential environmental sinks and estimate predicted environmental concentrations (PECs).
Degradation Kinetics: Integrating experimentally determined degradation rates (both biotic and abiotic) into fate models to provide a more realistic prediction of the compound's persistence in the environment. researchgate.netresearchgate.net
Ecological and Human Health Risk Assessment:
Ecotoxicity Testing: Conducting standardized ecotoxicity tests on representative aquatic and terrestrial organisms (e.g., algae, invertebrates, fish) to determine the compound's potential to cause adverse effects.
Risk Quotient (RQ) Method: Initially, a screening-level risk assessment can be performed using the risk quotient method, which compares the PEC with the predicted no-effect concentration (PNEC) derived from toxicity data.
Structure-Activity Relationship (QSAR) Models: In the absence of extensive experimental data, (Q)SAR models can be used to estimate the toxicity and environmental properties of this compound based on its chemical structure.
Adverse Outcome Pathways (AOPs): For a more in-depth risk assessment, research could explore potential AOPs, which link molecular initiating events to adverse outcomes at the organism and population levels. epa.gov This approach is particularly relevant for understanding the potential long-term effects of halogenated organic compounds. nih.gov
Interactive Table: Framework for Environmental Risk Assessment
| Assessment Component | Methodology | Required Data |
| Exposure Assessment | Multimedia environmental fate modeling. researchgate.net | Physicochemical properties, emission rates, degradation kinetics. |
| Effects Assessment | Ecotoxicity testing, (Q)SAR modeling. | Acute and chronic toxicity data for relevant species. |
| Risk Characterization | Risk Quotient (RQ) calculation, comparison of exposure and effect levels. | Predicted Environmental Concentrations (PECs), Predicted No-Effect Concentrations (PNECs). |
Q & A
Basic Research Questions
Q. What safety protocols are essential when handling diisopropyl dichloromalonate in laboratory settings?
- Always use personal protective equipment (PPE), including gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of vapors or dust. Store the compound in a cool, dry, well-ventilated area away from incompatible substances like strong bases or oxidizers. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse thoroughly with water for 15 minutes and seek medical attention .
Q. Which analytical methods are effective for determining residual solvents in this compound samples?
- Use headspace gas chromatography (GC) coupled with an external standard method. Calibrate the system with reference solutions of common solvents (e.g., chloroform, dichloromethane, isopropyl ether) and ensure peak separation meets resolution criteria. Inject both sample and reference solutions, then quantify residuals using retention times and peak areas .
Q. How does solvent choice influence reaction outcomes in nucleophilic substitutions involving this compound?
- Select solvents based on polarity and protic/aprotic nature. For example:
- Aprotic solvents (e.g., toluene, diisopropyl ether) minimize nucleophile solvation, enhancing reactivity.
- Polar aprotic solvents (e.g., acetonitrile) stabilize transition states in SN2 mechanisms.
- Avoid protic solvents (e.g., 2-propanol) unless proton exchange is required for the mechanism .
Advanced Research Questions
Q. What strategies enhance enantioselectivity in asymmetric syntheses employing this compound?
- Use chiral auxiliaries or catalysts to control stereochemistry. For example, react tert-butyldimethylsilyl enolates with chiral α,α-dichloromalonates to achieve high enantiomeric ratios (e.g., 94:6 e.r.). Optimize recrystallization conditions (e.g., n-hexane/2-propanol 9:1) to improve enantiopurity post-synthesis .
Q. How can molecular dynamics simulations predict the physical properties of this compound?
- Apply force fields like GAFF or CHARMM36 to model density, compressibility, and phase behavior. Validate simulations against experimental data (e.g., pressure-dependent density curves at 303.15 K). Note that GAFF and CHARMM36 may overestimate density compared to empirical values, requiring calibration .
Q. What mechanistic considerations are critical for kinetic studies of this compound in substitution reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
